7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a purine core substituted with a dichlorophenyl group, a methylpiperidinyl group, and additional methyl groups. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors to form the purine ring system.
Substitution Reactions: Introduction of the dichlorophenyl and methylpiperidinyl groups through nucleophilic substitution reactions.
Final Modifications: Methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)-1-methyl-3-(4-methylpiperidin-1-yl)propane: Shares structural similarities but differs in the core structure.
3-(2,6-Dichlorophenyl)-1-methyl-7-(4-methylpiperidin-1-yl)purine: Another purine derivative with similar substituents.
Uniqueness
7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of substituents and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23Cl2N5O2 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H23Cl2N5O2/c1-12-7-9-26(10-8-12)19-23-17-16(18(28)25(3)20(29)24(17)2)27(19)11-13-14(21)5-4-6-15(13)22/h4-6,12H,7-11H2,1-3H3 |
InChI Key |
DNUOVSFWPSGXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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